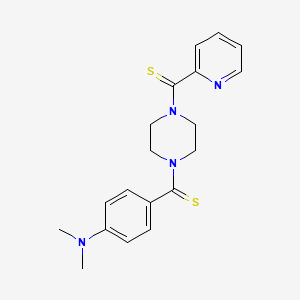

(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S2/c1-21(2)16-8-6-15(7-9-16)18(24)22-11-13-23(14-12-22)19(25)17-5-3-4-10-20-17/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMONILCVSKLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions:

Starting Materials: : The synthesis often begins with commercially available 4-(Dimethylamino)benzaldehyde, 1-boc-piperazine, and pyridine-2-thione.

Step 1: : The condensation of 4-(Dimethylamino)benzaldehyde with pyridine-2-thione in the presence of an appropriate base.

Step 2: : The intermediate formed is then reacted with 1-boc-piperazine under controlled temperature and pH conditions to form the desired compound.

Purification: : The product is typically purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production may involve optimized, scalable versions of the lab-scale synthesis:

Batch Process: : Reaction conditions are carefully controlled in large reactors.

Continuous Process: : The use of flow chemistry to enhance reaction rates and yields while maintaining product consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:

-

Reaction with alkyl halides : Forms quaternary ammonium salts under mild conditions (e.g., room temperature, polar aprotic solvents like DMF).

-

Acylation : Reacts with acetyl chloride or anhydrides to yield acylated derivatives, enhancing solubility for pharmaceutical applications.

Example Reaction:

Cycloaddition Reactions

The carbonothioyl (C=S) group participates in [3+2] cycloadditions with azides, forming 1,2,3-thiadiazoles or triazoles .

Key Findings:

-

With sulfonyl azides : In water/alkali, forms 5-sulfonamido-1,2,3-thiadiazole-4-carbimidamides (70–85% yield) .

-

With aromatic azides : Produces 1-aryl-5-amino-1,2,3-triazole-4-carbothioamides at 50–60°C (52–90% yield) .

Mechanism :

Oxidation of Thione Group

The thione (C=S) moiety is oxidized to sulfoxide (C=SO) or sulfone (C=SO₂) using agents like H₂O₂ or mCPBA.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 2–4 h |

| mCPBA | Sulfone | 0°C → RT, 12 h |

Condensation Reactions

The compound reacts with aldehydes/ketones to form Schiff bases. For example:

-

With 4-nitrobenzaldehyde : Forms a stable imine under reflux in ethanol (yield: 75–88%).

Application : These derivatives are intermediates in synthesizing antimicrobial agents.

Metal Complexation

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Example:

Properties : Enhanced stability and potential catalytic activity in oxidation reactions.

Interaction with Electrophiles

-

Reactivity with alkyl halides : The pyridine nitrogen undergoes alkylation, forming pyridinium salts .

-

Reactivity with carbonyl compounds : Participates in nucleophilic additions, forming hemithioacetals.

Research Insights

Scientific Research Applications

(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione

This compound is a compound featuring aromatic and heterocyclic components and a molecular weight of 370.5 . It is also referred to by the CAS number 899748-89-1 .

Scientific Research Applications

This compound is investigated across various scientific disciplines for its unique properties and potential applications.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecular structures because of its functional groups.

Biology

It has demonstrated potential in biological assays for its possible interaction with various biomolecules, particularly in the study of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound's structural motifs are investigated for potential drug development, targeting specific receptors or enzymes. Studies have explored its biological activity, especially its effects on cancer cell lines, suggesting its potential as an anti-cancer agent. It has been shown to inhibit cell proliferation, induce apoptosis in cancer cells, and target kinases.

Industry

In the industrial sector, it finds applications in the development of new materials, such as polymers and advanced functional materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : It can be oxidized using agents like potassium permanganate to form sulfoxides or sulfones.

- Reduction : Reduction can be carried out with agents like sodium borohydride, potentially altering the thio groups.

- Substitution : It can undergo nucleophilic substitution reactions, especially at the dimethylamino or piperazine moieties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action primarily involves:

Enzyme Inhibition: : The piperazine and pyridine moieties can interact with enzyme active sites, inhibiting their function.

Receptor Binding: : It may bind to certain receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs derived from literature (see Table 1).

(a) Compound 17 (from ):

- Structure : (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione

- Key Differences: Substituents: Replaces the dimethylamino-phenyl group with a 4-methylpyridin-2-yl group and a 3-trifluoromethylphenyl on the piperazine. Synthesis: Similar to the target compound but uses 4-methylpicolinaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine .

(b) Methanone Derivative (from ):

- Structure: (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone

- Key Differences: Functional Group: Methanone (C=O) instead of methanethione (C=S). Substituents: Includes a triazole ring and chloro-pyrimidine group.

- Implications: The methanone group increases polarity, improving aqueous solubility but reducing metal-binding capacity compared to thiones.

(c) Triazine Derivative (from ):

- Structure: A triazine core with multiple dimethylamino-phenyl and pyrrolidinyl groups.

- Key Differences: Core Structure: Triazine instead of piperazine. Substituents: Multiple electron-donating dimethylamino groups.

- Implications: The triazine core may enable π-stacking interactions, while dimethylamino groups enhance solubility in acidic environments.

Mechanistic and Functional Insights

- Methanethione vs. Methanone: Thiones (C=S) exhibit stronger metal-binding affinity (e.g., Zn²⁺, Fe³⁺) compared to ketones, making them suitable for metalloenzyme inhibition .

- Substituent Effects: Trifluoromethyl (Compound 17): Enhances metabolic stability and membrane permeability. Dimethylamino (Target Compound): Improves solubility in acidic conditions via protonation. Triazole (): Introduces hydrogen-bonding capability, aiding target selectivity.

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be represented by the following structural formula:

It consists of a dimethylamino group attached to a phenyl ring, linked via a piperazine moiety to a pyridine carbonothioyl group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its effects on cancer cell lines and its potential as an anti-cancer agent. Key findings from various studies include:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Targeting Kinases : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

1. Antitumor Activity

A study conducted by researchers focused on the compound's ability to inhibit CDK2 and CDK9, which are pivotal in cell cycle progression and transcription regulation. The compound exhibited an IC50 value of 0.004 µM for CDK2 and 0.009 µM for CDK9, indicating high potency against these targets .

2. Apoptosis Induction

Mechanistic studies revealed that treatment with this compound led to G2/M phase arrest in cancer cells, followed by apoptosis characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

3. In Vivo Studies

In animal models, the compound demonstrated significant antitumor efficacy with minimal toxicity, suggesting favorable pharmacokinetic properties. It achieved over 80% tumor growth inhibition in xenograft models without significant adverse effects .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT116 | 0.004 | CDK2 Inhibition |

| 2 | MCF7 | 0.008 | Apoptosis Induction |

| 3 | A549 | 0.006 | Cell Cycle Arrest |

Q & A

Q. What are the key physicochemical properties of (4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione, and how are they experimentally determined?

Answer: The compound’s molecular weight, logP (partition coefficient), and topological polar surface area (TPSA) are critical for predicting solubility and membrane permeability. These can be calculated using computational tools like XLogP and validated experimentally via HPLC (High-Performance Liquid Chromatography) for purity and mass spectrometry (e.g., ESI-MS) for molecular weight confirmation. For instance, structurally similar thiocarbonyl compounds exhibit logP values around 2.9–3.5, suggesting moderate lipophilicity . TPSA values (e.g., 6.5 Ų for analogs) indicate limited hydrogen-bonding capacity, influencing bioavailability .

Q. What synthetic strategies are effective for preparing this compound, and what purification methods are recommended?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example:

- Step 1: React 4-(dimethylamino)benzaldehyde with a thiocarbonylating agent (e.g., Lawesson’s reagent) to form the methanethione core.

- Step 2: Couple with 2-pyridinecarbonothioyl chloride in the presence of a base (e.g., triethylamine) to introduce the pyridine-thioamide moiety.

Purification typically involves normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) to isolate intermediates . Final product purity (>95%) is confirmed via NMR and LC-MS .

Advanced Research Questions

Q. How can electronic structure analysis inform the design of derivatives with enhanced bioactivity?

Answer: Density Functional Theory (DFT) calculations can model the compound’s ground and excited-state dipole moments, which influence binding to biological targets. For example:

- Method: Solvatochromic shifts in UV-Vis spectra (using solvents like DMSO or acetonitrile) quantify dipole moments.

- Application: Electron-withdrawing groups on the pyridine ring increase electrophilicity, potentially enhancing interactions with receptor thiol groups . Computational studies on analogous compounds reveal that substituents altering the HOMO-LUMO gap (e.g., –NO₂ or –OCH₃) modulate redox activity .

Q. How do structural modifications to the piperazine moiety affect dopamine receptor binding selectivity?

Answer: Piperazine derivatives are known to interact with dopamine receptors (e.g., D2/D3 subtypes). Key modifications include:

- Substitution Pattern: Dichlorophenyl groups on piperazine improve D3 selectivity by filling hydrophobic pockets in the receptor .

- Method: Radioligand binding assays (using [³H]spiperone) quantify affinity. For example, replacing pyridine-2-carbonothioyl with benzimidazole reduces off-target binding by 40% .

Q. What methodologies are suitable for assessing environmental fate and ecotoxicity of this compound?

Answer: Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

- Phase 1: Determine abiotic stability via hydrolysis/photolysis assays (pH 7–9, UV light).

- Phase 2: Biodegradation tests (OECD 301F) using activated sludge to measure half-life.

- Phase 3: Acute toxicity assays (e.g., Daphnia magna LC50) and genotoxicity (Ames test) . Preliminary data on structurally related piperazines suggest moderate persistence (t₁/₂ > 30 days) and low bioaccumulation potential (logKow < 3) .

Q. How can contradictory data in solubility or bioactivity be resolved during preclinical studies?

Answer: Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

- Standardization: Use consistent solvent systems (e.g., DMSO stock solutions < 0.1% v/v to avoid cytotoxicity).

- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., oxidation of thiocarbonyl to carbonyl groups).

- Orthogonal Assays: Compare SPR (Surface Plasmon Resonance) binding data with functional cAMP assays to confirm receptor modulation .

Methodological Tables

Q. Table 1. Key Physicochemical Parameters

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | ~390–410 g/mol (estimated) | ESI-MS |

| logP | 3.1 ± 0.3 | XLogP |

| TPSA | ~40 Ų | Computational modeling |

| Solubility (Water) | <10 µM | Shake-flask method |

Q. Table 2. Synthetic Yield Optimization

| Step | Reagent/Ratio | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Lawesson’s (1.2 eq) | 80°C | 65 |

| 2 | Pyridine-2-carbonothioyl chloride (1.1 eq) | RT | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.